

2-Amino-3-bromo-4-picoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-3-bromo-4-picoline**

Cat. No.: **B1285222**

[Get Quote](#)

CAS Number: 40073-38-9

Synonyms: 3-Bromo-4-methyl-2-pyridinamine, 3-Bromo-4-methylpyridin-2-ylamine

This technical guide provides an in-depth overview of **2-Amino-3-bromo-4-picoline**, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, reactivity, and potential biological applications.

Chemical and Physical Properties

2-Amino-3-bromo-4-picoline is a light-yellow to yellow powder or crystalline solid at room temperature.^[1] It is characterized by a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 4-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **2-Amino-3-bromo-4-picoline**

Property	Value	Source
CAS Number	40073-38-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₇ BrN ₂	[1] [2] [3] [5]
Molecular Weight	187.04 g/mol	[1] [2] [5]
Physical Form	Light-yellow to yellow powder or crystals	[1]
Purity	Typically ≥97%	[1]
Boiling Point	255.2 °C at 760 mmHg (Predicted)	[2]
Density	1.6 ± 0.1 g/cm ³ (Predicted)	[2]
Flash Point	108.2 ± 25.9 °C (Predicted)	[2]
pKa	4.71 ± 0.47 (Predicted)	[6]
XLogP3	1.6	[2]
InChI Key	PDFCXUVNUUYYOI- UHFFFAOYSA-N	[1]

Spectroscopic Data (Predicted and Analog-Based)

While experimentally obtained spectra for **2-Amino-3-bromo-4-picoline** are not readily available in the public domain, the following data for closely related analogs can be used to predict its spectral characteristics.

Table 2: Predicted ¹H NMR Spectral Data for **2-Amino-3-bromo-4-picoline**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 7.8	d	H-6
~ 6.6	d	H-5
~ 4.5 - 5.5	br s	NH ₂
~ 2.2	s	CH ₃

Prediction is based on the analysis of spectral data for 2-Amino-3-picoline and the expected deshielding effects of the bromine atom.

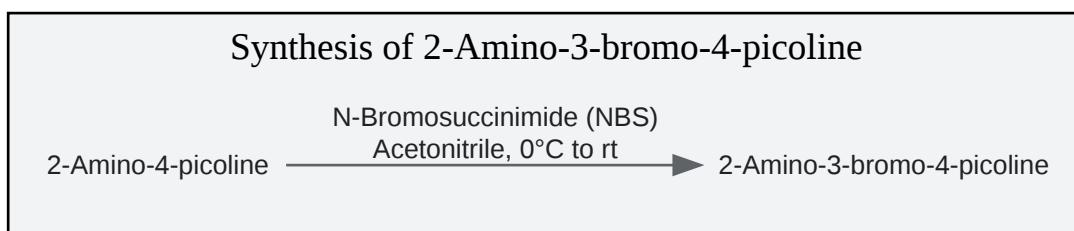
Table 3: Predicted ¹³C NMR Spectral Data for **2-Amino-3-bromo-4-picoline**

| Predicted Chemical Shift (δ , ppm) | Assignment | ---|---|---| | ~ 158 | C-2 | | ~ 105 | C-3 | | ~ 148 | C-4 | | ~ 122 | C-5 | | ~ 147 | C-6 | | ~ 18 | CH₃ |

Prediction is based on the analysis of spectral data for 2-Amino-3-picoline and the known effects of bromine substitution on the pyridine ring.

Table 4: Predicted IR Spectral Data for **2-Amino-3-bromo-4-picoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretching (amino group)
3100-3000	Medium	C-H stretching (aromatic)
1640-1600	Strong	N-H bending (amino group)
1580-1450	Medium-Strong	C=C and C=N stretching (pyridine ring)
~ 1100	Medium	C-Br stretching


Prediction is based on typical vibrational frequencies for substituted aminopyridines.

Synthesis and Experimental Protocols

A direct and detailed experimental protocol for the synthesis of **2-Amino-3-bromo-4-picoline** is not widely published. However, a plausible synthetic route involves the direct bromination of 2-amino-4-picoline. The following protocol is adapted from established methods for the bromination of aminopyridines.

Synthesis of 2-Amino-3-bromo-4-picoline from 2-Amino-4-picoline

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Amino-3-bromo-4-picoline**.

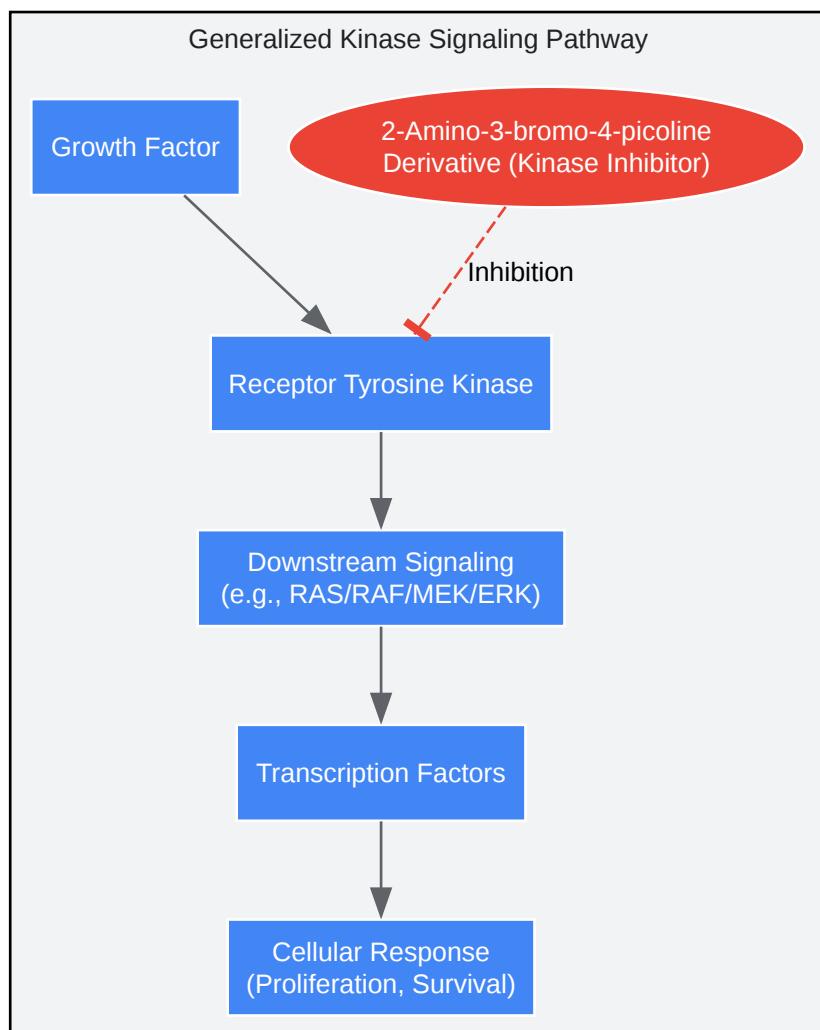
Materials:

- 2-Amino-4-picoline
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexanes

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Standard laboratory glassware for workup and purification
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

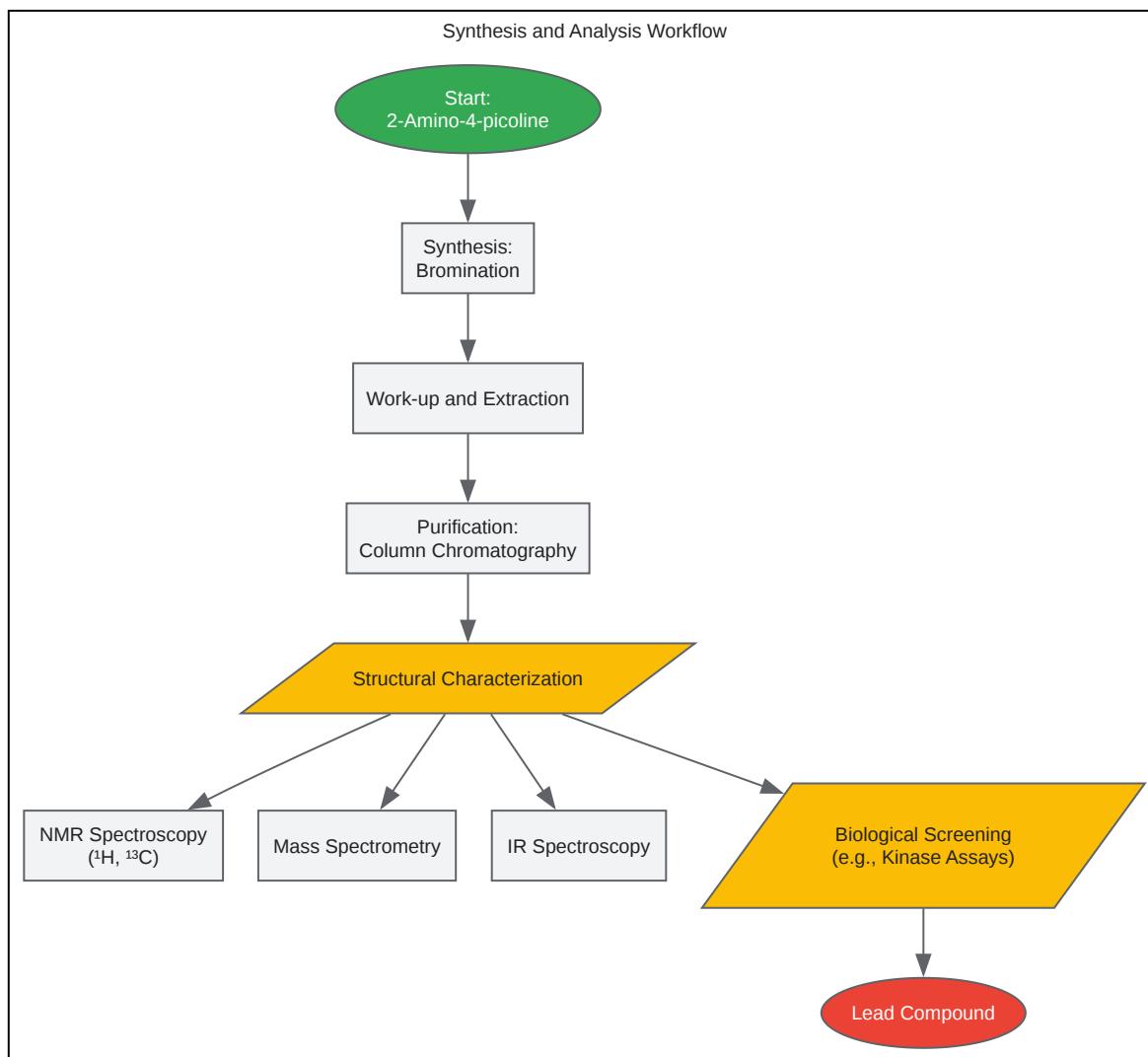

- Reaction Setup: To a solution of 2-amino-4-picoline (1.0 equivalent) in acetonitrile in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
- Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in acetonitrile dropwise to the cooled solution of 2-amino-4-picoline over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **2-Amino-3-bromo-4-picoline**.

Reactivity and Applications in Drug Discovery

The **2-amino-3-bromo-4-picoline** scaffold is a valuable building block in medicinal chemistry, primarily due to the reactivity of its functional groups. The amino group can be acylated, alkylated, or used in cyclization reactions. The bromine atom is particularly useful as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.

Role as a Kinase Inhibitor Scaffold

The brominated aminopyridine moiety is a well-established pharmacophore in the development of kinase inhibitors.^{[1][7]} Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminopyridine core can act as a hinge-binder, mimicking the adenine region of ATP to bind to the ATP-binding site of kinases. The bromine atom can be strategically positioned to interact with specific residues in the kinase active site or serve as a point for further chemical modification to enhance potency and selectivity.



[Click to download full resolution via product page](#)

Caption: Generalized kinase signaling pathway potentially targeted by **2-Amino-3-bromo-4-picoline** derivatives.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **2-Amino-3-bromo-4-picoline** and its derivatives.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, characterization, and biological evaluation.

Safety and Handling

2-Amino-3-bromo-4-picoline should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[\[8\]](#) Avoid contact with skin and eyes and prevent the formation of dust.[\[2\]](#)

Table 5: GHS Hazard Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich[\[1\]](#)

Conclusion

2-Amino-3-bromo-4-picoline is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its versatile reactivity, particularly in cross-coupling reactions, allows for the synthesis of complex molecular architectures. The aminopyridine scaffold is a known hinge-binder for kinases, making this compound and its derivatives promising candidates for the development of novel therapeutics, especially in the area of oncology. Further research into the synthesis and biological evaluation of derivatives of **2-Amino-3-bromo-4-picoline** is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Amino-3-bromo-4-picoline: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285222#2-amino-3-bromo-4-picoline-cas-number-40073-38-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com